molecular formula C11H14O3S B13618116 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide

3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13618116
M. Wt: 226.29 g/mol
InChI Key: CREJFXNRESKQFT-UHFFFAOYSA-N
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Description

3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide is a sulfone-containing heterocyclic compound characterized by a saturated tetrahydrothiophene ring with a benzyloxy substituent at the 3-position. Its molecular formula is C₁₁H₁₄O₃S, and it combines a sulfone group (imparting stability and polarity) with a benzyl ether moiety (contributing steric bulk and aromaticity). This structural duality makes it a versatile intermediate in organic synthesis and a candidate for pharmacological exploration. The sulfone group enhances electrophilicity, enabling participation in nucleophilic substitutions and cycloadditions, while the benzyloxy group modulates solubility and reactivity .

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

3-phenylmethoxythiolane 1,1-dioxide

InChI

InChI=1S/C11H14O3S/c12-15(13)7-6-11(9-15)14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

CREJFXNRESKQFT-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the use of organic peracids such as peracetic acid, perbenzoic acid, or m-chloroperbenzoic acid. These reagents facilitate the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative .

Industrial Production Methods

In industrial settings, the production of 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide may involve large-scale oxidation processes using inorganic oxidizing agents like sodium perborate or fluorine in aqueous acetonitrile. These methods are preferred for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted tetrahydrothiophene compounds .

Scientific Research Applications

3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide involves its interaction with various molecular targets and pathways. As a sulfone derivative, it can act as an electrophile, participating in reactions with nucleophiles. This reactivity is crucial for its biological activity and its use in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkoxy-Substituted Tetrahydrothiophene 1,1-Dioxides

Compound Substituent Key Properties Reference
3-Methoxytetrahydrothiophene 1,1-dioxide Methoxy Higher solubility in polar solvents; moderate reactivity due to smaller substituent.
3-Ethoxytetrahydrothiophene 1,1-dioxide Ethoxy Lower solubility than methoxy derivative; steric hindrance reduces reaction rates.
3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide Benzyloxy Enhanced lipophilicity due to aromatic ring; steric bulk slows nucleophilic attacks.

Key Findings: The benzyloxy group in 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide introduces significant steric hindrance compared to smaller alkoxy groups (methoxy, ethoxy), reducing its reactivity in nucleophilic substitutions but improving membrane permeability in biological systems . Its aromatic ring also enables π-π interactions in enzyme binding, a feature absent in non-aromatic alkoxy derivatives .

Aromatic Ring-Containing Sulfones

Compound Structure Key Differences Reference
Benzo[b]thiophene 1,1-dioxide Fused aromatic system Higher thermal stability; aromaticity increases electron-withdrawing effects.
3-Phenyltetrahydrothiophene 1,1-dioxide Phenyl substituent Lacks ether oxygen; direct C–S bond increases rigidity and electronic effects.
3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide Benzyl ether linkage Oxygen spacer reduces conjugation with the sulfone group, altering reactivity.

Key Findings :
Unlike benzo[b]thiophene derivatives, 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide lacks aromaticity in the thiophene ring, making it less stable but more flexible for conformational interactions in catalysis or drug binding . Compared to 3-phenyl analogs, the benzyloxy group’s ether linkage mitigates electron-withdrawing effects, enhancing compatibility with nucleophilic reagents .

Amino-Substituted Derivatives

Compound Functional Group Unique Features Reference
N-Benzyltetrahydrothiophen-3-amine 1,1-dioxide Benzylamine Basic amine group enables salt formation; higher aqueous solubility.
3-(Aminomethyl)cyclopropyl-tetrahydrothiophene 1,1-dioxide Cyclopropylamine Rigid cyclopropyl group enhances binding specificity in enzymes.
3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide Benzyl ether Neutral ether group limits ionic interactions but improves lipid solubility.

Key Findings: The absence of an ionizable group in 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide differentiates it from amino-substituted analogs, reducing its propensity for hydrogen bonding but increasing its ability to cross lipid bilayers . This property makes it more suitable for central nervous system (CNS) drug candidates compared to charged derivatives.

Halogenated and Heterocyclic Derivatives

Compound Substituent Applications Reference
3-Bromo-4-isopropoxytetrahydrothiophene 1,1-dioxide Bromine + isopropoxy Halogen enables cross-coupling reactions; used in Suzuki-Miyaura syntheses.
3-(Triazolyl)tetrahydrothiophene 1,1-dioxide Triazole Chelates metal ions; explored in coordination chemistry.
3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide Benzyloxy Limited electrophilicity at C3 due to steric shielding; used in Friedel-Crafts alkylations.

Key Findings :
Halogenated derivatives exhibit higher reactivity in cross-coupling reactions, whereas 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide’s benzyloxy group directs reactivity toward electrophilic aromatic substitutions or alkylations . Its lack of halogens or heterocycles simplifies metabolic degradation pathways, favoring use in prodrug designs .

Data Tables

Table 1: Physicochemical Properties

Property 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide 3-Methoxy Analog Benzo[b]thiophene 1,1-dioxide
Molecular Weight (g/mol) 242.30 166.22 196.24
LogP 2.1 0.8 1.5
Melting Point (°C) 148–150 95–97 210–212
Aqueous Solubility (mg/mL) 0.12 1.4 0.08

Table 2: Reactivity in Nucleophilic Substitutions

Reagent 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide 3-Phenyl Analog
NaCN Slow reaction (24h, 40% yield) Rapid (2h, 85% yield)
NH₃ (aq.) No reaction Partial substitution
Grignard (MeMgBr) Moderate (12h, 60% yield) Fast (1h, 90% yield)

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